N-[4-(Methylsulfanyl)phenyl]thian-4-amine
CAS No.:
Cat. No.: VC17843493
Molecular Formula: C12H17NS2
Molecular Weight: 239.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine -](/images/structure/VC17843493.png)
Specification
Molecular Formula | C12H17NS2 |
---|---|
Molecular Weight | 239.4 g/mol |
IUPAC Name | N-(4-methylsulfanylphenyl)thian-4-amine |
Standard InChI | InChI=1S/C12H17NS2/c1-14-12-4-2-10(3-5-12)13-11-6-8-15-9-7-11/h2-5,11,13H,6-9H2,1H3 |
Standard InChI Key | ATEJFEJLBFBDHK-UHFFFAOYSA-N |
Canonical SMILES | CSC1=CC=C(C=C1)NC2CCSCC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-[4-(Methylsulfanyl)phenyl]thian-4-amine consists of two primary structural components:
-
A thian ring (C₅H₉S), a saturated six-membered ring with one sulfur atom.
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A 4-(methylsulfanyl)phenyl group attached to the thian ring via an amine linkage at the fourth position.
The compound’s IUPAC name is N-(4-methylsulfanylphenyl)thian-4-amine, and its Canonical SMILES representation is CSC1=CC=C(C=C1)NC2CCSCC2
. The Standard InChIKey (ZSFHTDZXGYKPGM-UHFFFAOYSA-N
) and PubChem Compound ID (62873767) are identical to its 3-isomer, highlighting their structural similarity .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇NS₂ |
Molecular Weight | 239.4 g/mol |
IUPAC Name | N-(4-methylsulfanylphenyl)thian-4-amine |
SMILES | CSC1=CC=C(C=C1)NC2CCSCC2 |
InChIKey | ZSFHTDZXGYKPGM-UHFFFAOYSA-N |
CAS Number | 1156599-76-6 |
Synthesis and Optimization
Synthetic Routes
The synthesis of N-[4-(Methylsulfanyl)phenyl]thian-4-amine likely follows a pathway analogous to its 3-isomer:
-
Starting Materials:
-
4-(Methylsulfanyl)aniline: Prepared via sulfonation of aniline followed by methylation.
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Thian-4-amine: Synthesized through cyclization of 4-aminobutanol with sulfur sources.
-
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Coupling Reaction:
The amine group of thian-4-amine reacts with the aromatic ring of 4-(methylsulfanyl)aniline under nucleophilic aromatic substitution conditions. Catalysts such as palladium or copper may enhance yield . -
Purification:
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
X-ray Diffraction (XRD)
Although no XRD data exists for the 4-isomer, the 3-isomer crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.56 Å, and β = 105.7°. Intermolecular N–H···S hydrogen bonds stabilize the lattice, a feature likely conserved in the 4-isomer.
Reactivity and Computational Insights
Density Functional Theory (DFT) Calculations
Periodic DFT simulations on analogous compounds reveal:
Nitrogen and sulfur atoms dominate frontier molecular orbitals, suggesting nucleophilic attack occurs preferentially at the thian ring .
Molecular Dynamics (MD) Simulations
MD trajectories (300 K, water solvent) show:
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